molecular formula C19H24N2O2S B501603 1-(2,3-Dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine CAS No. 349621-21-2

1-(2,3-Dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B501603
CAS No.: 349621-21-2
M. Wt: 344.5g/mol
InChI Key: WOFVRGACHONIQP-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a synthetic organic compound belonging to the piperazine class This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenyl group and a 4-methylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylphenylamine and 4-methylbenzenesulfonyl chloride.

    Formation of Piperazine Ring: The piperazine ring is formed by reacting 2,3-dimethylphenylamine with ethylene diamine under controlled conditions.

    Sulfonylation: The resulting piperazine intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfonylated piperazine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Pharmaceutical Applications: It may act as an inhibitor or modulator of specific molecular targets, contributing to its therapeutic effects.

Comparison with Similar Compounds

    1-(2,3-Dimethylphenyl)piperazine: Lacks the sulfonyl group, resulting in different chemical and biological properties.

    4-[(4-Methylphenyl)sulfonyl]piperazine: Lacks the 2,3-dimethylphenyl group, affecting its reactivity and applications.

Uniqueness: 1-(2,3-Dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is unique due to the presence of both the 2,3-dimethylphenyl and 4-methylphenylsulfonyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-(4-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-15-7-9-18(10-8-15)24(22,23)21-13-11-20(12-14-21)19-6-4-5-16(2)17(19)3/h4-10H,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFVRGACHONIQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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